ent-13,16|A,17-Trihydroxykauran-19-oic acid

Übersicht

Beschreibung

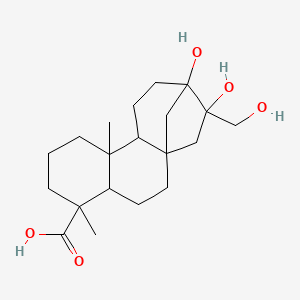

“ent-13,16|A,17-Trihydroxykauran-19-oic acid” is a natural compound that belongs to the chemical family of Diterpenoids . It has a molecular formula of C20H32O5 and a molecular weight of 352.47 . This compound is known for its antihyperglycemic activity .

Synthesis Analysis

The synthesis of highly functionalized tetracyclic diterpenoids from natural ent-kaur-16-en-19-oic acid has been achieved under modified Prévost–Woodward reaction conditions . The reaction follows an unusual pathway which leads mainly to bromination or rearrangement products .Molecular Structure Analysis

The IUPAC name of this compound is (1S,4S,5R,9S,10R,13S,14S)-13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate .Chemical Reactions Analysis

The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . This includes mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 519.9±50.0°C and a predicted density of 1.29±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Bioactive Constituents and Medical Applications

Ent-13,16|A,17-trihydroxykauran-19-oic acid, along with its derivatives, has been extensively studied for its bioactive properties. Research has identified this compound in various plant sources, revealing significant applications in medicinal and biological fields. For instance, its presence in Mikania hirsutissima indicated proliferative activity toward peripheral blood mononuclear cells (Ohkoshi, Kamo, Makino, & Fujimoto, 2004). Similarly, a study highlighted the synthesis of natural oxygenated derivatives of ent-kaurenoic acid, noting their anti-HIV, anti-cancer, and anti-Alzheimer properties (Morarescu, Grinco, Kulcițki, Barba, Garbuz, Gudumac, Gulea, & Ungur, 2020).

Pharmacological Effects

The pharmacological potential of this compound has been a focus of various studies. In particular, its effects on decompression and blood viscosity were explored, indicating significant activities in these areas (Hui, 2001). Additionally, its derivatives have been found to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophages, showing potent anti-inflammatory properties (X. Nhiem, Hien, Tai, Anh, Hang, Quang, Kiem, Minh, Ko, Lee, Oh, Kim, & Kim, 2015).

Biotransformation and Chemical Synthesis

Research has also delved into the biotransformation of ent-kaurane diterpenoids, examining how microorganisms like Beauveria sulfurescens and Psilocybe cubensis can modify these compounds (Furtado, Gunaherath, Bastos, & Gunatilaka, 2013); (Pechwang, Sihanonth, Pornpakakul, Muangsin, Piapukiew, Vangnai, Chaichit, Chuchawankul, & Petsom, 2010). This points to the potential for developing new pharmaceuticals and therapeutic agents through microbial transformation.

Analytical Studies

Analytical studies, such as the quantification of major constituents in Herba Siegesbeckiae using liquid chromatography, have been important in understanding the distribution and concentration of ent-13,16|A,17-trihydroxykauran-19-oic acid in various plant materials. This aids in the standardization and quality control of herbal preparations containing this compound (Jiang, Yu, Cheng, & Guo, 2011).

Wirkmechanismus

Zukünftige Richtungen

The use of biotransformations in organic chemistry is widespread, with interesting applications in the functionalization of natural products containing unactivated carbons, like the kaurane diterpenes . Future research may continue to explore the chemical diversity produced by fungi in kaurane diterpenes, as well as the biological activities associated with these compounds .

Eigenschaften

IUPAC Name |

13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRULLYCOZJRREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-13,16beta,17-Trihydroxykauran-19-oic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

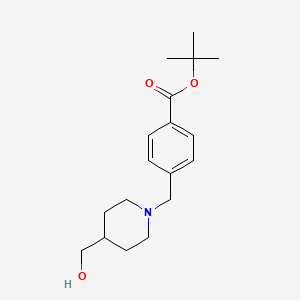

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)

![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)